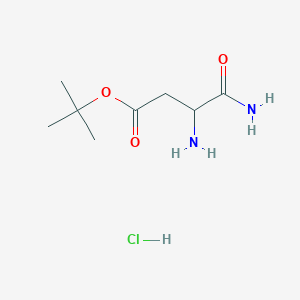
H-Isoasn-OtBu . HCl;L-Isoasparagine-t-butyl ester . HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-Isoasn-OtBu . HCl; L-Isoasparagine-t-butyl ester . HCl: is a chemical compound with the molecular formula C8H17ClN2O3 and a molecular weight of 224.69 g/mol . . This compound is a derivative of aspartic acid, where the carboxyl group is protected by a tert-butyl ester and the amino group is protected by a hydrochloride salt .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of H-Isoasn-OtBu . HCl typically involves the protection of the amino and carboxyl groups of aspartic acid. The carboxyl group is protected using tert-butyl alcohol in the presence of an acid catalyst, forming the tert-butyl ester . The amino group is then protected by reacting with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of H-Isoasn-OtBu . HCl follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity . The final product is usually purified by recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: H-Isoasn-OtBu . HCl undergoes various chemical reactions, including:
Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Substitution: Acylating agents like acetic anhydride or alkylating agents like methyl iodide.
Major Products:
Hydrolysis: Aspartic acid.
Substitution: N-acyl or N-alkyl derivatives of aspartic acid.
Aplicaciones Científicas De Investigación
H-Isoasn-OtBu . HCl has various applications in scientific research, including:
Chemistry: Used as a building block in peptide synthesis and as a protecting group for amino acids.
Biology: Studied for its role in protein structure and function.
Medicine: Investigated for its potential therapeutic applications, such as in drug delivery systems.
Industry: Used in the synthesis of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of H-Isoasn-OtBu . HCl involves its role as a protecting group in peptide synthesis. The tert-butyl ester protects the carboxyl group from unwanted reactions, while the hydrochloride salt protects the amino group . This allows for selective reactions to occur at other functional groups in the molecule .
Comparación Con Compuestos Similares
- L-Aspartic acid beta-tert-butyl ester alpha-amide hydrochloride
- L-Aspartic acid beta-tert-butyl ester amide hydrochloride
- Tert-butyl (S)-3,4-diamino-4-oxobutanoate hydrochloride
Uniqueness: H-Isoasn-OtBu . HCl is unique due to its specific protecting groups, which provide stability and selectivity in chemical reactions . This makes it particularly useful in peptide synthesis and other applications where selective protection of functional groups is required .
Propiedades
IUPAC Name |
tert-butyl 3,4-diamino-4-oxobutanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3.ClH/c1-8(2,3)13-6(11)4-5(9)7(10)12;/h5H,4,9H2,1-3H3,(H2,10,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCQDVMGXZJHTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














